1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone typically involves the reaction of appropriate pyrazole and pyridazine derivatives under specific conditions. One common method includes the condensation of 6-methoxypyrazole with a suitable pyridazine derivative in the presence of a catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyrazolo[1,5-B]pyridazin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group and the pyrazolopyridazine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
551920-20-8 |
---|---|
Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
1-(6-methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C9H9N3O2/c1-6(13)7-5-10-12-8(7)3-4-9(11-12)14-2/h3-5H,1-2H3 |
InChI Key |
AAGSYRLSDSGSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC(=NN2N=C1)OC |
Origin of Product |
United States |
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